An In-depth Technical Guide to 2-(3-Chlorophenoxy)propionic Acid
An In-depth Technical Guide to 2-(3-Chlorophenoxy)propionic Acid
A Note on Chemical Identification: The CAS number 2491-74-9 as provided in the topic query does not correspond to a readily available chemical entity in major databases. However, the chemical name "2-(3-Chlorophenoxy)propionic acid" is a well-documented compound with the CAS number 101-10-0 . This guide will focus on the properties and uses of 2-(3-Chlorophenoxy)propionic acid under the assumption that CAS number 101-10-0 is the intended subject of inquiry.
Introduction
2-(3-Chlorophenoxy)propionic acid, also known as Cloprop, is a synthetic auxin and a member of the phenoxypropionic acid class of compounds.[1] It is a chiral molecule, existing as a racemic mixture of two enantiomers. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, primary applications, and relevant safety information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2-(3-Chlorophenoxy)propionic acid is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 200.62 g/mol [3] |
| Melting Point | 113-116 °C[3] |
| Water Solubility | 1,200 mg/L at 22 °C[2] |
| pKa | 3.62 (estimated)[2] |
| Appearance | White to off-white powder[3] |
Solubility Profile: The compound exhibits good solubility in various organic solvents. At 22-24.5 °C, its solubility is as follows (in g/L):
-
Acetone: 790.9
-
Dimethyl sulfoxide: 268.5
-
Ethanol: 710.8
-
Methanol: 716.5
-
Toluene: 17.6[4]
Mechanism of Action
In plants, 2-(3-chlorophenoxy)propionic acid functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[4][5] This leads to uncontrolled growth in susceptible plants, primarily broadleaf weeds.[5] The primary action is believed to involve the stimulation of a membrane-bound ATPase proton pump, which acidifies the cell wall and affects cell wall plasticity and nucleic acid metabolism.[6] This uncontrolled and unsustainable growth results in physiological disruptions such as stem curl-over, leaf withering, and ultimately, plant death.[5]
In the context of animal physiology, analogs of 2-(p-chlorophenoxy)propionic acid have been shown to modulate the macroscopic chloride conductance in skeletal muscle by interacting with the CLC-1 channel.[7] This suggests a potential for this class of compounds to be investigated for applications in conditions involving ion channel dysregulation.
Applications
The versatile nature of 2-(3-Chlorophenoxy)propionic acid lends itself to a variety of applications across different sectors.
Agricultural Uses
Historically, the primary application of this compound was as a herbicide and plant growth regulator.[4] It was effective in controlling broadleaf weeds in cereal crops and pastures.[4][5] It has also been used as a fruit thinner and to increase the size of pineapples.[1][2] However, it is important to note that the last registered pesticide products containing this active ingredient were voluntarily canceled in the United States in September 1996.[4]
Pharmaceutical and Research Applications
Beyond its agricultural uses, 2-(3-Chlorophenoxy)propionic acid serves as a valuable building block in the synthesis of various pharmaceutical agents.[3] Its structural features make it a useful intermediate in the development of new therapeutic molecules.[8]
In a laboratory setting, it is utilized as a reagent for studying various biochemical processes, particularly those related to plant growth and metabolism.[3] The chiral nature of the molecule also makes it a subject of interest in enantiomeric separation studies using techniques like electrokinetic chromatography.
Experimental Protocols
Protocol 1: Analytical Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the detection of 2-(3-Chlorophenoxy)propionic acid.
Objective: To quantify the concentration of 2-(3-Chlorophenoxy)propionic acid in a sample.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Methanol (HPLC grade)
-
Acetate buffer solution
-
2-(3-Chlorophenoxy)propionic acid standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and acetate buffer solution (e.g., 45:55 v/v). The exact ratio may need optimization depending on the specific column and system.
-
Standard Solution Preparation: Prepare a series of standard solutions of 2-(3-Chlorophenoxy)propionic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase. If the sample is a complex matrix, an extraction step may be necessary. For water samples, a liquid-liquid extraction with a solvent like benzene or methylene chloride followed by solvent exchange into a suitable diluent for HPLC is recommended.[4][9]
-
HPLC Analysis:
-
Set the UV detector to a wavelength of 280 nm.[10]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample.
-
-
Quantification: Determine the concentration of 2-(3-Chlorophenoxy)propionic acid in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for the analytical determination of 2-(3-Chlorophenoxy)propionic acid by HPLC.
Safety and Handling
2-(3-Chlorophenoxy)propionic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[4]
-
Skin Irritation (Category 2)[4]
-
Eye Irritation (Category 2)[4]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)[4]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]
-
Wash skin thoroughly after handling.[11]
-
Store in a cool, dry, and well-ventilated place.[12]
In case of exposure, follow standard first-aid measures and seek medical attention.[11][12]
Environmental Fate
2-(3-Chlorophenoxy)propionic acid is expected to have high mobility in soil.[2] It is not expected to undergo hydrolysis in the environment.[2] The atmospheric half-life is estimated to be around 16 hours due to its reaction with photochemically-produced hydroxyl radicals.[2] The potential for bioconcentration in aquatic organisms is considered low.[2]
Conclusion
2-(3-Chlorophenoxy)propionic acid (CAS 101-10-0) is a well-characterized compound with a history of use as a herbicide and ongoing applications in chemical synthesis and research. Its mode of action as a synthetic auxin provides a clear mechanism for its herbicidal properties. While its use in agriculture has diminished in some regions, its utility as a synthetic intermediate continues to be relevant for the development of new molecules in the pharmaceutical and other chemical industries. Proper handling and safety precautions are essential when working with this compound due to its potential health hazards.
References
- 2-(3-Chlorophenoxy)propionic acid - Chem-Impex. (n.d.).
- (+-)-2-(3-Chlorophenoxy)propionic acid - PubChem. (n.d.). National Institutes of Health.
- 2-(3-Chlorophenoxy)propionic acid 98 101-10-0 - Sigma-Aldrich. (n.d.).
- (±)-2-(3-Chlorophenoxy)propionic acid | 101-10-0, (±) - Echemi. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
- 2-(3-Chlorophenoxy)-propionic acid - Safety Data Sheet - ChemicalBook. (2026, January 17).
- 2-(3-Chlorophenoxy)propionic Acid SDS - Download & Subscribe for Updates. (2024, December 17).
- MCPA - Wikipedia. (n.d.).
- MECOPROP - EXTOXNET PIP. (n.d.).
- Green Synthesis and Industrial Process Development of Cloprop - ResearchGate. (2019, August 11).
- 3-(3-Chlorophenoxy)propionic acid - Chem-Impex. (n.d.).
- Structural requisites of 2-(p-chlorophenoxy)propionic acid analogues for activity on native rat skeletal muscle chloride conductance and on heterologously expressed CLC-1 - PubMed. (2003, August 15).
- MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides - Cipac.org. (n.d.).
- Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification | American Laboratory. (2023, September 26).
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.).
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